molecular formula C29H30N6O6 B1677270 Olmesartan medoxomil CAS No. 144689-63-4

Olmesartan medoxomil

Cat. No. B1677270
M. Wt: 558.6 g/mol
InChI Key: UQGKUQLKSCSZGY-UHFFFAOYSA-N
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Description

Olmesartan medoxomil is used alone or together with other medicines to treat high blood pressure (hypertension). It is an angiotensin II receptor blocker (ARB) that works by blocking a substance in the body that causes the blood vessels to tighten. As a result, olmesartan relaxes the blood vessels, which lowers blood pressure and increases the supply of blood and oxygen to the heart .


Synthesis Analysis

During the process development for multigram-scale synthesis of olmesartan medoxomil (OM), two principal regioisomeric process-related impurities were observed along with the final active pharmaceutical ingredient (API). The impurities were identified as N-1- and N-2- (5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl derivatives of OM . Another study describes the synthesis and characterization of three process-related impurities of olmesartan medoxomil .


Molecular Structure Analysis

Olmesartan medoxomil has a molecular formula of C29H30N6O6. Its average mass is 558.585 Da and its monoisotopic mass is 558.222656 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of olmesartan medoxomil are complex and involve multiple steps. The key intermediates in OM synthesis were solved and refined using single-crystal X-ray diffraction .


Physical And Chemical Properties Analysis

Olmesartan medoxomil is a white to off-white crystalline powder. It is insoluble in water but is sparingly soluble in strong acid and soluble in strong base pH 3 to 9 .

Scientific Research Applications

1. Pharmacology and Antihypertensive Effects

Olmesartan medoxomil is a non-peptide angiotensin II antagonist, extensively researched for its role in treating hypertension. It is a pro-drug, rapidly converted after oral administration to olmesartan. Studies highlight its potent, competitive, and selective antagonistic activity on AT1 receptors with minimal impact on AT2 and AT4 receptors. Olmesartan has demonstrated significant potency in reducing blood pressure, surpassing other drugs like losartan in both onset and potency. Notably, its antihypertensive effects are more marked in high plasma renin models, making it suitable for treating essential and renal hypertension, particularly in cases involving diabetic disease (Koike, Sada, & Mizuno, 2001).

2. Renal Protective Effects

Olmesartan medoxomil has shown efficacy in reducing renal vascular resistance, thus improving renal perfusion and decreasing oxidative stress, especially in patients with type 2 diabetes. This indicates its potential role in managing diabetic nephropathy and other kidney-related diseases (H. Brunner, 2006).

3. Cardiovascular and Atherogenic Effects

Research has pointed to the potential of olmesartan medoxomil in managing cardiovascular risks beyond its primary role in blood pressure reduction. It exhibits beneficial effects in various animal models of heart failure and atherosclerosis, suggesting its utility in the treatment of cardiovascular diseases (Gardner & Franks, 2003).

4. Hepatic Applications

Olmesartan medoxomil has been studied for its effects on liver fibrosis. It significantly reduces liver hydroxyproline content and mRNA expression of collagen, indicating its potential as an antifibrotic drug. This is particularly relevant in the context of liver diseases where fibrosis is a common complication (Kurikawa et al., 2003).

5. Novel Drug Delivery Systems

Recent studies have explored the development of nanosuspension and solid dispersion techniques to enhance the bioavailability of olmesartan medoxomil. These approaches aim to overcome limitations related to its solubility and absorption, thereby improving the drug's effectiveness (Attari et al., 2015; Zhang et al., 2020).

6. Transdermal Delivery Research

Transethosomes and other transdermal systems have been developedfor olmesartan medoxomil to enhance its delivery through the skin. This method aims to bypass gastrointestinal issues and increase the drug's efficacy. The studies have shown promising results in terms of enhanced permeability and maintenance of normal blood pressure values in animal models (Albash et al., 2019).

7. Development of Solubilized Formulations

Efforts have been made to develop solubilized formulations of olmesartan medoxomil to improve its oral bioavailability. These formulations, such as self-microemulsifying drug delivery systems (SMEDDS), have demonstrated increased absorption and bioavailability in preclinical studies, suggesting potential for better therapeutic efficacy (Lee et al., 2009).

8. Impurity Analysis and Characterization

Research has also focused on identifying and characterizing impurities in the manufacturing process of olmesartan medoxomil. This is crucial for ensuring the quality and safety of the drug. Studies have outlined methods for the synthesis and characterization of such impurities, contributing to the overall understanding of the drug's chemical profile (Venkanna et al., 2013).

Safety And Hazards

Olmesartan medoxomil may cause serious side effects including damage to fertility or the unborn child, and damage to organs (cardiovascular system) through prolonged or repeated exposure . It may also cause serious kidney problems or make them worse .

properties

IUPAC Name

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N6O6/c1-5-8-23-30-25(29(3,4)38)24(27(36)39-16-22-17(2)40-28(37)41-22)35(23)15-18-11-13-19(14-12-18)20-9-6-7-10-21(20)26-31-33-34-32-26/h6-7,9-14,38H,5,8,15-16H2,1-4H3,(H,31,32,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGKUQLKSCSZGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045924
Record name Olmesartan medoxomil
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Molecular Weight

558.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Olmesartan medoxomil

CAS RN

144689-63-4
Record name Olmesartan medoxomil
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Record name Olmesartan medoxomil [USAN:INN:BAN]
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Record name Olmesartan medoxomil
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Record name Olmesartan medoxomil
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Record name 1H-Imidazole-5-carboxylic acid, 4-(1-hydroxy-1-methylethyl)-2-propyl-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-, (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester
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Record name OLMESARTAN MEDOXOMIL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8,720
Citations
GT Warner, B Jarvis - Drugs, 2002 - Springer
▴ Olmesartan medoxomil is a nonpeptide angiotensin II receptor antagonist which selectively and competitively inhibits the type 1 angiotensin II receptor without affecting other …
Number of citations: 144 link.springer.com
LJ Scott, PL McCormack - Drugs, 2008 - Springer
… with olmesartan medoxomil and combination therapy with olmesartan medoxomil plus … reflect the high response rate during the olmesartan medoxomil monotherapy phase of the study, …
Number of citations: 145 link.springer.com
HR Brunner - Journal of human hypertension, 2002 - nature.com
… olmesartan medoxomil is among the latest A II antagonists to be developed. Olmesartan medoxomil … efficacy and safety profiles of olmesartan medoxomil are discussed in this overview. …
Number of citations: 130 www.nature.com
DE Mire, TN Silfani, MK Pugsley - Journal of cardiovascular …, 2005 - journals.lww.com
… , olmesartan medoxomil, contains unique features that may explain its clinical efficacy. Key structural elements of olmesartan medoxomil … After oral administration, olmesartan medoxomil …
Number of citations: 117 journals.lww.com
HR Brunner, P Laeis - Journal of Hypertension, 2003 - journals.lww.com
… Olmesartan medoxomil is a new angiotensin-II receptor antagonist for the treatment of hypertension. Olmesartan medoxomil is … class of antihypertensive drugs is olmesartan medoxomil. …
Number of citations: 52 journals.lww.com
JA Brousil, JM Burke - Clinical therapeutics, 2003 - Elsevier
… when olmesartan medoxomil was … Olmesartan medoxomil was well tolerated. The most commonly reported adverse effect occurring significantly more often with olmesartan medoxomil …
Number of citations: 73 www.sciencedirect.com
SG Chrysant, TC Marbury, TD Robinson - Journal of human …, 2003 - nature.com
… Olmesartan medoxomil has exhibited antihypertensive … of the starting doses of olmesartan medoxomil and amlodipine … control rates achieved by olmesartan medoxomil and amlodipine. …
Number of citations: 119 www.nature.com
V Barrios, A Boccanelli, S Ewald, X Girerd… - Clinical drug …, 2007 - Springer
… study examined whether olmesartan medoxomil dose titration and olmesartan medoxomil/… who had shown an inadequate response to low-dose olmesartan medoxomil monotherapy. …
Number of citations: 67 link.springer.com
SF Gardner, AM Franks - Annals of Pharmacotherapy, 2003 - journals.sagepub.com
OBJECTIVE To review the pharmacology, pharmacokinetics, efficacy, and adverse effects of olmesartan medoxomil, an angiotensin II receptor antagonist for the treatment of …
Number of citations: 59 journals.sagepub.com
K Von Bergmann, P Laeis, K Püchler… - … : Official Journal of the …, 2001 - europepmc.org
… Olmesartan medoxomil was rapidly absorbed and converted … At steady state after 10 mg olmesartan medoxomil daily in … After single oral doses of 10 mg olmesartan medoxomil daily to …
Number of citations: 87 europepmc.org

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